molecular formula C4H2BrClN2O2 B2416821 5-Bromo-6-chloropyrimidine-2,4-diol CAS No. 21428-23-9

5-Bromo-6-chloropyrimidine-2,4-diol

Cat. No.: B2416821
CAS No.: 21428-23-9
M. Wt: 225.43
InChI Key: BHFJCCPUFJLYBF-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents at positions 5 and 6, respectively, and two keto groups at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyrimidine-2,4-diol typically involves the halogenation of pyrimidine-2,4(1H,3H)-dione. One common method is the bromination and chlorination of uracil derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloropyrimidine-2,4-diol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine diones with additional oxygen functionalities.

Scientific Research Applications

5-Bromo-6-chloropyrimidine-2,4-diol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development, particularly in the field of cancer therapeutics.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyrimidine-2,4-diol depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, leading to inhibition of enzymatic activities or disruption of cellular processes. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4(1H,3H)-pyrimidinedione: Lacks the chlorine substituent at position 6.

    6-chloro-2,4(1H,3H)-pyrimidinedione: Lacks the bromine substituent at position 5.

    5,6-dichloropyrimidine-2,4(1H,3H)-dione: Contains chlorine atoms at both positions 5 and 6.

Uniqueness

5-Bromo-6-chloropyrimidine-2,4-diol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these halogens can enhance its electrophilic properties, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-6-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFJCCPUFJLYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring and refluxing solution of 6-chloropyrimidine-2,4(1H,3H)-dione (10.0 g, 68.25 mmol) in water (100 mL) was added bromine (4 mL, 79.84 mmol)) over 10 min. The colorless precipitate that formed was collected by filtration, washed with water (50 mL×2), and dried in a vacuum oven at 50° C. overnight, to obtain 9.4 g of the title compound as a white solid. HPLC/MS: retention time=1.05 min, [M+H]30 =225.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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